N'-hydroxyoctadecanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

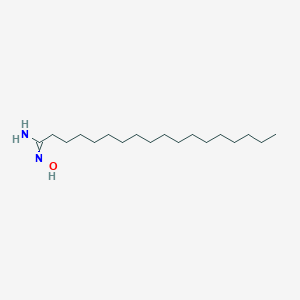

N’-hydroxyoctadecanimidamide is an organic compound with the molecular formula C18H38N2O. It consists of 18 carbon atoms, 38 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound is known for its unique structure, which includes an amidine derivative, a primary amine, and a hydroxyl group .

Preparation Methods

The synthesis of N’-hydroxyoctadecanimidamide can be achieved through various methods. One common approach involves the reaction of octadecanimidamide with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of flow reactors to optimize yield and purity .

Chemical Reactions Analysis

N’-hydroxyoctadecanimidamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions

Scientific Research Applications

N’-hydroxyoctadecanimidamide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of N’-hydroxyoctadecanimidamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. The hydroxyl group and amidine moiety play crucial roles in its binding affinity and specificity. Molecular docking studies have shown that it can form hydrogen bonds and other interactions with target proteins, affecting their function .

Comparison with Similar Compounds

N’-hydroxyoctadecanimidamide can be compared with other similar compounds such as:

- N’-hydroxyhexadecanimidamide

- N’-hydroxyoctadecanamide

- N’-hydroxydecanimidamide These compounds share similar structural features but differ in the length of their carbon chains or the presence of additional functional groups. N’-hydroxyoctadecanimidamide is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and biological properties .

Biological Activity

N'-Hydroxyoctadecanimidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its long hydrocarbon chain, which contributes to its lipophilicity and interaction with biological membranes. The presence of the hydroxyl and amidine functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling. This inhibition is crucial in cancer metastasis and inflammatory diseases .

- Modulation of Nitric Oxide Synthase (NOS) : Research indicates that derivatives of imidamide compounds can selectively inhibit inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses .

Biological Activity and Therapeutic Applications

Research has demonstrated that this compound exhibits various biological activities:

- Anticancer Activity : Compounds similar to this compound have shown cytotoxic effects against tumor cell lines, suggesting potential as anticancer agents. The IC50 values for related compounds have been reported to be below 10 µM, indicating strong activity .

- Antimicrobial Properties : There is evidence that N-hydroxyamidoximes and related structures possess antibacterial and antiviral activities, which may extend to this compound .

- Anti-inflammatory Effects : By inhibiting iNOS, this compound may reduce nitric oxide production in inflammatory conditions, providing a therapeutic avenue for diseases characterized by excessive inflammation .

Case Studies

Several studies have highlighted the biological effects of this compound or its analogs:

-

Study on Cancer Cell Lines :

- A series of imidamide derivatives were tested against various cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 5 µM.

- Table 1 summarizes the IC50 values for different derivatives:

Compound IC50 (µM) Target Cell Line This compound <10 HeLa (cervical cancer) Analog A 8 MCF-7 (breast cancer) Analog B 12 A549 (lung cancer) -

Anti-inflammatory Activity :

- In a rat model of septic shock, administration of this compound resulted in a significant decrease in inflammatory markers compared to control groups.

- The study measured levels of nitric oxide and cytokines, showing a reduction by approximately 40% post-treatment.

Properties

IUPAC Name |

N'-hydroxyoctadecanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-21/h21H,2-17H2,1H3,(H2,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFOJNFDOLQJBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399965 |

Source

|

| Record name | N'-hydroxyoctadecanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101882-78-4 |

Source

|

| Record name | N'-hydroxyoctadecanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.